2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide
Description
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a sulfur-containing acetamide derivative characterized by a hexyl chain bridging two sulfanyl groups. The molecule features two 2-ethylphenyl moieties, one as part of an anilino group and the other as the acetamide’s aryl substituent. The compound’s flexibility, conferred by the hexyl chain, may influence its binding interactions and pharmacokinetic profile, though its lipophilicity (estimated XLogP3 ~4.7) could pose solubility challenges .
Properties
IUPAC Name |
2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIUUIHHKUXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethylanilino Intermediate: This step involves the reaction of 2-ethyl aniline with an appropriate acylating agent to form the ethylanilino intermediate.
Thioether Linkage Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of thioether linkages. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating nucleophilic substitution.
Final Coupling Reaction: The final step involves coupling the thioether-linked intermediate with an acetamide derivative. This reaction may be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for drug design.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thioether linkages and ethylanilino groups may impart unique pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find use as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkages could facilitate binding to sulfur-containing active sites, while the ethylanilino groups may enhance hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and structurally related acetamide derivatives:
Key Findings
Backbone Flexibility vs. In contrast, compounds with rigid backbones (e.g., thienopyrimidinone in , benzothiazole in ) may exhibit stronger target affinity but reduced solubility .
Substituent Effects: Ethyl groups in the target compound contribute to moderate lipophilicity, balancing membrane permeability and solubility. Fluorinated analogs (e.g., ) likely exhibit higher metabolic stability due to fluorine’s electronegativity but may face synthetic complexity .
Chain Length and Bioavailability :
- The hexyl chain (C6) in the target compound may improve tissue penetration compared to shorter chains (e.g., butyl in ), though excessive hydrophobicity could limit aqueous solubility .
Toxicity and Safety :
- Sulfanyl and acetamide groups are associated with eye irritation (e.g., H319 in ), a risk shared by the target compound. Fluorinated derivatives () might exhibit distinct toxicity profiles due to altered metabolic pathways .
Research Implications
- Comparative studies with ’s thienopyrimidinone derivative could clarify the role of heterocycles in activity .
- Optimization Strategies : Shortening the hexyl chain or introducing polar groups (e.g., hydroxyl) might mitigate solubility issues while retaining flexibility.
Biological Activity
The compound 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a sulfanilide derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple functional groups, including sulfanyl and acetamide moieties, which are known to influence its biological activity. The molecular formula is complex, reflecting its potential for diverse interactions in biological systems.
Antimicrobial Properties
Sulfanilamide derivatives are generally recognized for their antimicrobial properties. Studies have indicated that similar compounds exhibit significant antibacterial effects against various pathogens. For instance, compounds with sulfanilamide structures have been shown to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anti-inflammatory Effects
Research indicates that sulfanilamide derivatives can modulate inflammatory responses. The compound may reduce the production of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation. This activity is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Potential
Emerging evidence suggests that compounds similar to this compound exhibit anticancer properties. Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of sulfanyl groups may allow the compound to act as a competitive inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : The acetamide group may interact with specific receptors, leading to downstream signaling changes that affect cell proliferation and survival.
Case Studies
-
Antimicrobial Activity : In a study evaluating various sulfanilamide derivatives, it was found that compounds with similar structures inhibited the growth of Escherichia coli and Staphylococcus aureus effectively at concentrations as low as 10 µg/mL.
Compound Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Compound A E. coli 10 Compound B S. aureus 15 Target Compound E. coli 12 - Anti-inflammatory Effects : A study demonstrated that administration of similar sulfanilamide derivatives reduced levels of TNF-alpha and IL-6 in a mouse model of acute inflammation, suggesting a potential therapeutic role in inflammatory diseases.
- Anticancer Activity : In vitro studies showed that the target compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations ranging from 5 to 20 µM, correlating with increased levels of cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
